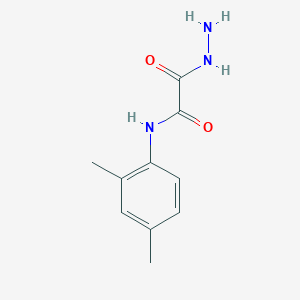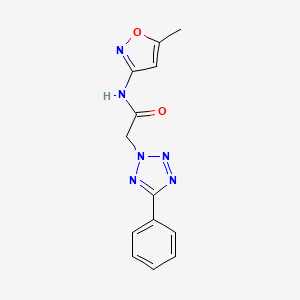![molecular formula C22H16Cl2F2N4O2 B10960874 N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10960874.png)
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic system, and is substituted with chloro, difluoromethoxy, and carboxamide groups. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic system.
Introduction of the chloro and difluoromethoxy groups: These groups are introduced through electrophilic aromatic substitution reactions using reagents such as chlorinating agents and difluoromethoxy sources.
Carboxamide formation: The carboxamide group is introduced through amidation reactions, typically using amine and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-chloro-4-(difluoromethoxy)phenyl]-N’-(4-chlorophenyl)urea
- 3-chloro-4-(difluoromethoxy)benzaldehyde
- [3-chloro-4-(difluoromethoxy)-5-methoxyphenyl]methanol
Uniqueness
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the pyrazolo[3,4-b]pyridine core. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H16Cl2F2N4O2 |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-6-(4-chlorophenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H16Cl2F2N4O2/c1-11-19-15(21(31)27-14-7-8-18(16(24)9-14)32-22(25)26)10-17(28-20(19)30(2)29-11)12-3-5-13(23)6-4-12/h3-10,22H,1-2H3,(H,27,31) |
InChI Key |
XEWBPUOFRTVKBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC(=C(C=C4)OC(F)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Ethyl-6-fluoro-4-oxo-7-{4-[(pyridin-3-ylcarbonyl)carbamothioyl]piperazin-1-yl}-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10960793.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10960798.png)
![4-(2-methylpropyl)-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10960802.png)

![5-[(2-Methoxy-4-nitrophenyl)amino]-5-oxopentanoic acid](/img/structure/B10960820.png)


![(2Z)-1-[4-(2-chloro-6-fluorobenzyl)piperazin-1-yl]-3-[4-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B10960839.png)
![13-(difluoromethyl)-4-[2-(difluoromethyl)pyrazol-3-yl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960845.png)
![({5-[(4-Chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B10960846.png)
![1-[(3-Methoxyphenyl)sulfonyl]-4-(2-methylpropyl)piperazine](/img/structure/B10960863.png)

![13-(difluoromethyl)-4-[(2-methyl-4-nitroimidazol-1-yl)methyl]-11-phenyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10960869.png)

